3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-
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Overview
Description
3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- is a tricyclic heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the broader class of quinolinyl-pyrazoles, which are known for their therapeutic potential in various medical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the treatment of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, each with unique pharmacological properties . These derivatives are often evaluated for their efficacy in different therapeutic areas.
Scientific Research Applications
. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . In medicine, its anti-inflammatory, anti-viral, anti-anxiety, and anti-cancer activities have been well-documented . Industrially, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways . For instance, it acts as an inhibitor of phosphodiesterase 5A (PDE5A), which plays a crucial role in various physiological and pathological pathways . By inhibiting PDE5A, the compound can modulate the levels of cyclic guanosine monophosphate (cGMP), leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other quinolinyl-pyrazoles and related heterocyclic derivatives . Examples include 5-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one and other substituted pyrazoloquinolines .
Uniqueness: What sets 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- apart is its unique substitution pattern, which imparts distinct pharmacological properties . Its ability to inhibit PDE5A with high specificity makes it a valuable compound for therapeutic applications .
Properties
CAS No. |
104635-65-6 |
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Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C15H11N3OS/c1-9-6-7-13(20-9)18-15(19)11-8-16-12-5-3-2-4-10(12)14(11)17-18/h2-8,17H,1H3 |
InChI Key |
JOPACTLAUXYSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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